molecular formula C5H6N6O B3147708 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 6298-54-0

7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B3147708
CAS No.: 6298-54-0
M. Wt: 166.14 g/mol
InChI Key: CNMGOSPCXFTKMT-UHFFFAOYSA-N
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Description

7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for further research in cancer therapy .

Properties

IUPAC Name

7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6O/c1-12-4-2-3(10-11-9-2)7-5(6)8-4/h1H3,(H3,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGOSPCXFTKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=NNN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423416
Record name 7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine
Source EPA DSSTox
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Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6298-54-0
Record name 7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6298-54-0
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41849
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Record name 7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine
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Record name 7-methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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